(6-Amino-3-chloropyridin-2-yl)methanol
Overview
Description
“(6-Amino-3-chloropyridin-2-yl)methanol” is an organic compound that has attracted significant attention in scientific research due to its unique properties . It has a molecular formula of C6H7ClN2O .
Molecular Structure Analysis
The molecular structure of “(6-Amino-3-chloropyridin-2-yl)methanol” is represented by the InChI code: 1S/C6H7ClN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9) . The molecular weight is 158.59 g/mol .Physical And Chemical Properties Analysis
“(6-Amino-3-chloropyridin-2-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Complex Molecules The versatility of "(6-Amino-3-chloropyridin-2-yl)methanol" is demonstrated in its application in synthesizing complex molecular structures. For instance, Mitsumoto and Nitta (2004) highlighted its use in the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation and dehydrating condensation reactions. This process showcased the compound's role in forming aromatic molecules with a diatropic pi-system, further utilized for autorecycling oxidation of some amines and alcohols under specific conditions, indicating its utility in organic synthesis and potential applications in developing new materials or drugs (Mitsumoto & Nitta, 2004).
Catalysis and Green Chemistry A significant application of "(6-Amino-3-chloropyridin-2-yl)methanol" is found in the field of catalysis, where Sun et al. (2014) described its preparation via palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers milder reaction conditions, higher yields, better selectivity, and practicality, contributing to the advancement of green chemistry by facilitating more efficient and environmentally friendly synthetic routes (Sun, Sun, & Rao, 2014).
Material Science In material science, the structural analysis of related compounds indicates the potential of "(6-Amino-3-chloropyridin-2-yl)methanol" derivatives in developing new materials with unique properties. For example, Lakshminarayana et al. (2009) synthesized and characterized a compound closely related to "(6-Amino-3-chloropyridin-2-yl)methanol," demonstrating its crystalline structure and intermolecular interactions, which could inform the design of novel materials with specific functionalities (Lakshminarayana et al., 2009).
Biocatalysis The compound's utility extends to biocatalysis, where Chen et al. (2021) explored its use in synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient manner. By using a water-cyclohexane liquid-liquid system with recombinant Escherichia coli as a whole-cell catalyst, they achieved high yields and enantiomeric excess, highlighting the compound's application in producing chiral alcohols, an essential component in various pharmaceuticals (Chen et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
(6-amino-3-chloropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGTHMUKUXMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-3-chloropyridin-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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